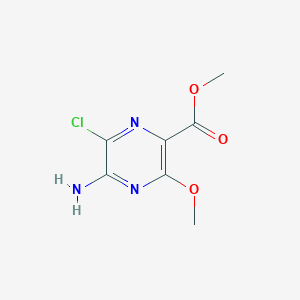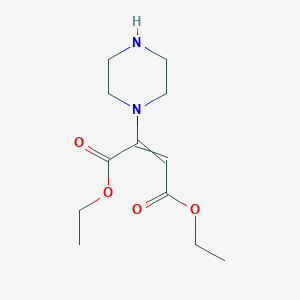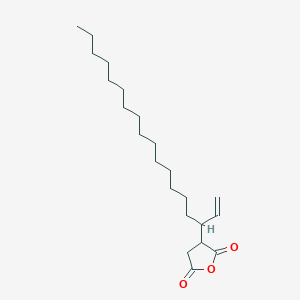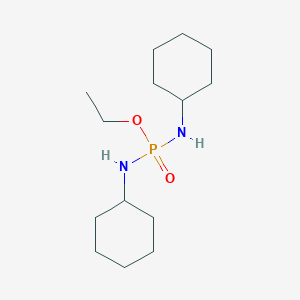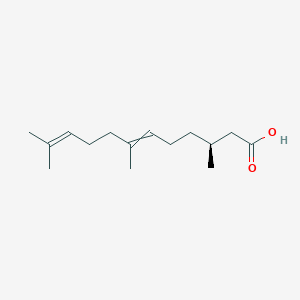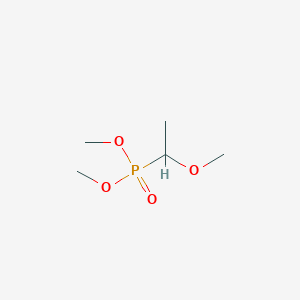
Cyclooct-1-ene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooct-1-ene-1-carbonitrile is an organic compound with the molecular formula C8H11N. It is a nitrile derivative of cyclooctene, characterized by the presence of a cyano group (-CN) attached to the first carbon of the cyclooctene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Cyclooct-1-ene-1-carbonitrile can be synthesized through several methods. One common approach involves the bromination of cyclooctene followed by a nucleophilic substitution reaction with sodium cyanide. The reaction conditions typically include:
Bromination: Cyclooctene is treated with bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to form 1-bromocyclooctene.
Nucleophilic Substitution: The 1-bromocyclooctene is then reacted with sodium cyanide (NaCN) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Cyclooct-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclooct-1-ene-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to form cyclooct-1-ene-1-amine.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for methoxy substitution.
Major Products Formed
Oxidation: Cyclooct-1-ene-1-carboxylic acid.
Reduction: Cyclooct-1-ene-1-amine.
Substitution: Cyclooct-1-ene-1-methoxy.
科学的研究の応用
Cyclooct-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of cyclooct-1-ene-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The cyano group is an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds.
類似化合物との比較
Similar Compounds
Cyclohexene-1-carbonitrile: A six-membered ring analog with similar reactivity but different steric and electronic properties.
Cyclooctane-1-carbonitrile: A saturated analog that lacks the double bond, resulting in different reactivity patterns.
Uniqueness
Cyclooct-1-ene-1-carbonitrile is unique due to its eight-membered ring structure combined with a cyano group and a double bond. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
cyclooctene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-8-9-6-4-2-1-3-5-7-9/h6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUHSDOLEQNLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60710017 |
Source


|
| Record name | Cyclooct-1-ene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57559-34-9 |
Source


|
| Record name | Cyclooct-1-ene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60710017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)

![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)
